6-Bromo-4,7-dichloroquinazoline
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Overview
Description
6-Bromo-4,7-dichloroquinazoline is a heterocyclic compound with the molecular formula C8H3BrCl2N2 and a molecular weight of 277.93 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and dyestuffs .
Biochemical Analysis
Biochemical Properties
6-Bromo-4,7-dichloroquinazoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to participate in metal-catalyzed cross-coupling reactions, which are crucial for forming carbon-carbon and carbon-heteroatom bonds
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to act as a dual tyrosine kinase inhibitor, targeting both EGFR and HER2 to inhibit the proliferation of breast cancer cells . Additionally, it serves as a selective inhibitor of Aurora A, a protein kinase involved in cell division .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors and enzymes, inhibiting their activity and thereby affecting cellular processes. For instance, it inhibits the activity of tyrosine kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also modulates gene expression by interacting with transcription factors and other regulatory proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,7-dichloroquinazoline typically involves the reaction of appropriate substituted anilines with reagents such as bromine and chlorine under controlled conditions. One common method involves the bromination and chlorination of quinazoline derivatives . The reaction conditions often include the use of solvents like phenyl chloride and the application of heat to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. These methods often utilize advanced techniques such as column chromatography for purification and involve the use of large-scale reactors to handle the reagents and intermediates .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,7-dichloroquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols, are often used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate, are used in oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, are used in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of aminoquinazolines, which have significant biological activities .
Scientific Research Applications
6-Bromo-4,7-dichloroquinazoline has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on cellular and molecular processes.
Medicine: Investigated for its potential therapeutic uses, including anticancer and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and dyestuffs
Mechanism of Action
The mechanism of action of 6-Bromo-4,7-dichloroquinazoline involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,4-dichloroquinazoline
- 4,7-Dichloroquinazoline
- 6-Bromoquinazoline
Uniqueness
6-Bromo-4,7-dichloroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown promising results in various biological assays, making it a valuable compound for further research and development .
Properties
IUPAC Name |
6-bromo-4,7-dichloroquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUZYQQFPBBHKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)N=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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